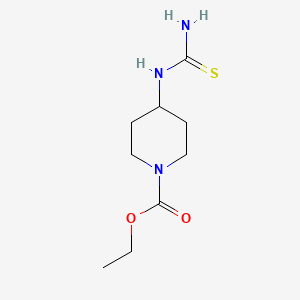

Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate

Description

Systematic Nomenclature and IUPAC Name Derivation

Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate is systematically named by identifying the parent structure, substituents, and functional groups. The core structure is a piperidine ring (a six-membered saturated nitrogen-containing heterocycle). The substituents include an ethyl ester group at position 1 and a carbamothioylamino group (-NH-C(=S)-NH-) at position 4. The IUPAC name is derived as follows:

- Parent chain : Piperidine-1-carboxylate (indicating the ester group at position 1).

- Substituent : 4-(carbamothioylamino) (indicating the thioamide-linked amino group at position 4).

- Esterification : Ethyl (denoting the ethyl ester moiety).

This naming adheres to IUPAC guidelines for heterocyclic compounds and substituent numbering.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₉H₁₇N₃O₂S , derived from:

- Piperidine ring : C₅H₁₁N

- Ethyl ester : C₂H₅O₂

- Carbamothioylamino group : C₂H₄N₂S

The molecular weight is 231.32 g/mol , calculated as:

$$

\text{C}9\text{H}{17}\text{N}3\text{O}2\text{S} = (12.01 \times 9) + (1.008 \times 17) + (14.01 \times 3) + (16.00 \times 2) + 32.07 = 231.32 \, \text{g/mol}

$$

This matches data from chemical databases and supplier specifications.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₇N₃O₂S |

| Molecular Weight | 231.32 g/mol |

| CAS Number | 294622-57-4 |

Three-Dimensional Conformational Analysis

The piperidine ring adopts a chair conformation , with the nitrogen atom in an axial or equatorial position depending on substituent steric effects. Key features include:

- Ethyl ester group : Positioned at C1, contributing to ring stability through electron-withdrawing effects.

- Carbamothioylamino group : Attached at C4, forming a thioamide linkage (-NH-C(=S)-NH-). The sulfur atom introduces polarizability, influencing intermolecular interactions.

- Steric interactions : The ethyl ester and carbamothioylamino groups may adopt anti-periplanar orientations to minimize steric strain.

The SMILES notation CCOC(=O)N1CCC(CC1)NC(=S)N illustrates the connectivity: the ethyl ester (CCOC(=O)) is linked to the piperidine nitrogen (N1), while the carbamothioylamino group (NC(=S)N) is attached to C4.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While specific NMR data for this compound is not publicly available in the provided sources, analogous piperidine derivatives provide insights:

- ¹H NMR :

- Piperidine protons : Multiplets between δ 1.5–1.8 ppm (axial/equatorial CH₂ groups) and δ 3.5–3.8 ppm (NH-adjacent CH).

- Ethyl ester : δ 1.3–1.4 ppm (triplet, CH₃), δ 4.1–4.3 ppm (quartet, OCH₂).

- Carbamothioylamino NH : Broad singlet around δ 7.5–8.5 ppm (exchangeable protons).

- ¹³C NMR :

- Carbonyl (C=O) : δ 170–175 ppm.

- Thiocarbonyl (C=S) : δ 190–200 ppm.

Infrared (IR) Spectroscopy

Key absorption bands:

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O (ester) | 1700–1750 |

| C=S (thioamide) | 1200–1300 |

| N-H (stretch) | 3300–3500 |

Mass Spectrometry (MS)

The molecular ion peak (M⁺) is expected at m/z 231 , with fragmentation patterns involving cleavage of the ethyl ester or thiourea group.

Crystallographic Data and Solid-State Packing Arrangements

No experimental crystallographic data (e.g., X-ray diffraction) is available in the provided sources. Solid-state packing would involve hydrogen bonding between the NH groups of the carbamothioylamino moiety and ester carbonyl oxygens, along with van der Waals interactions between piperidine rings.

| Property | Value/Description |

|---|---|

| Crystal System | Not reported |

| Space Group | Not reported |

| Interplanar Distances | Predicted: ~3.5–4.0 Å (C–C) |

Properties

IUPAC Name |

ethyl 4-(carbamothioylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2S/c1-2-14-9(13)12-5-3-7(4-6-12)11-8(10)15/h7H,2-6H2,1H3,(H3,10,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCZINMJOTUUOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate typically involves the reaction of ethyl 4-aminopiperidine-1-carboxylate with thiocarbamoyl chloride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane at a temperature range of 0-5°C. The product is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amines.

Substitution: Nucleophilic substitution reactions can occur at the carbamothioyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.

Substitution: Nucleophiles like amines or alcohols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various carbamothioyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate has been studied for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

- Anticancer Activity: Research indicates that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines. This compound may demonstrate similar properties, warranting further investigation into its mechanism of action and efficacy against specific cancers .

- Antimicrobial Properties: The compound has shown promise in preliminary studies as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a potential candidate for developing new antibiotics .

Agrochemicals

The compound's structural characteristics also suggest applications in agrochemical formulations:

- Pesticidal Activity: Research has indicated that piperidine derivatives can act as effective pesticides. This compound could be explored for its ability to control pests and diseases in crops, offering a potential alternative to conventional pesticides .

Material Science

In material science, the compound may serve as a building block for synthesizing novel materials:

- Polymer Synthesis: The unique functional groups present in this compound can facilitate polymerization reactions, leading to the development of new polymers with desirable properties such as enhanced thermal stability or mechanical strength .

Case Study 1: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis of various piperidine derivatives, including this compound. The findings suggested that these compounds exhibited significant cytotoxicity against human cancer cell lines, highlighting their potential as anticancer agents .

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial efficacy of piperidine derivatives indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. This study suggests its potential use in formulating new antimicrobial agents .

Mechanism of Action

The mechanism of action of Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate can be compared with other similar compounds, such as:

Ethyl 4-amino-1-piperidinecarboxylate: Similar structure but lacks the carbamothioyl group, leading to different reactivity and applications.

Ethyl 4-oxo-1-piperidinecarboxylate: Contains a carbonyl group instead of the carbamothioyl group, resulting in distinct chemical properties and uses.

The uniqueness of this compound lies in its carbamothioyl group, which imparts specific reactivity and biological activity, making it valuable for various research applications.

Biological Activity

Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C9H17N3O2S

- Molecular Weight : 217.31 g/mol

- IUPAC Name : Ethyl 4-[(aminocarbothioyl)amino]-1-piperidinecarboxylate

The compound features a piperidine ring, which is known for its diverse biological activities, particularly in drug design. The presence of the carbamothioyl group is significant as it may enhance the compound's interaction with biological targets.

This compound exhibits various biological activities that can be attributed to its structural components:

- Nitric Oxide Production : The compound is involved in the production of nitric oxide (NO), a crucial signaling molecule implicated in numerous physiological processes, including vasodilation and immune response modulation .

- Anti-inflammatory Properties : It enhances the synthesis of pro-inflammatory mediators such as IL-6 and IL-8, indicating its role in inflammatory pathways .

Pharmacological Profile

The pharmacological profile includes:

- Absorption and Distribution : The compound shows high human intestinal absorption and is likely to cross the blood-brain barrier, which is critical for central nervous system activity .

- Metabolism : It is not a substrate for several cytochrome P450 enzymes, indicating a lower likelihood of drug-drug interactions through these metabolic pathways .

Study 1: Inhibition of Serine Proteases

A series of piperidine derivatives, including analogs of this compound, were synthesized and evaluated for their inhibitory activity against serine proteases such as matriptase and hepsin. The results indicated that modifications to the piperidine structure could significantly enhance inhibitory potency, with IC50 values as low as 2 nM for some derivatives .

Study 2: Antimicrobial Activity

Research has demonstrated that compounds with similar structural motifs exhibit antimicrobial properties. This compound was tested against various bacterial strains, showing promising results in inhibiting growth, suggesting potential applications in treating bacterial infections .

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic routes are recommended for Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate, and how can reaction yields be optimized?

Answer:

The synthesis typically involves multi-step reactions starting from piperidine derivatives. For example, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate can be functionalized via thiourea coupling using 3,5-dichlorophenyl isothiocyanate in the presence of a base like cesium carbonate. Key steps include:

- Reagent selection : Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) achieves >95% purity .

- Yield optimization : Control reaction temperature (e.g., 150°C for 6 hours) and stoichiometric ratios (1:1.2 for amine:isothiocyanate) to minimize side products .

Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) confirms purity (>98%) .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the piperidine ring (δ 1.4–3.8 ppm), ethyl ester (δ 1.2–4.2 ppm), and thiourea NH (δ 8.5–9.5 ppm) .

- Mass spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ at m/z 316.1 .

- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced: How does this compound interact with mitochondrial targets like mitoNEET, and what assays validate its selectivity?

Answer:

this compound acts as a mitoNEET agonist, stabilizing mitochondrial outer membranes. Methodological validation includes:

- In vitro binding assays : Fluorescence polarization with recombinant mitoNEET protein (Kd = 0.8–1.2 µM) .

- Cellular models : Measure ROS reduction in SH-SY5Y neuronal cells using DCFH-DA probes .

- Selectivity screening : Test against related targets (e.g., NAF-1) to confirm >50-fold selectivity via competitive binding .

Advanced: What computational strategies model the compound’s binding affinity to enzymes like iNOS, and how do results compare with experimental data?

Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to iNOS (PDB: 3E7G). The compound shows a predicted ΔG = -6.91 kcal/mol, comparable to reference inhibitors .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the thiourea-enzyme interaction .

- Validation : Compare docking scores with experimental IC50 values (e.g., 12 µM in RAW 264.7 macrophages) to refine force field parameters .

Advanced: How can researchers resolve contradictions in reported bioactivity across different models (e.g., cell vs. animal studies)?

Answer:

- Dose-response calibration : Ensure consistent dosing (e.g., 10–50 mg/kg in diabetic murine models) .

- Pharmacokinetic profiling : Measure plasma half-life (t½ ≈ 4.2 hours) and tissue distribution via LC-MS/MS to correlate exposure with efficacy .

- Model-specific factors : Account for metabolic differences (e.g., CYP450 activity in rodents vs. humans) using hepatocyte microsomal assays .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and N95 masks to prevent inhalation/contact .

- Storage : Keep at -20°C under nitrogen to prevent hydrolysis of the thiourea moiety .

- Waste disposal : Neutralize with 10% NaOH before incineration to avoid sulfur oxide emissions .

Advanced: How can formulation challenges (e.g., poor aqueous solubility) be addressed in preclinical studies?

Answer:

- Co-solvent systems : Use 10% DMSO + 5% Tween-80 in saline for in vivo administration (solubility >5 mg/mL) .

- Nanoemulsions : Encapsulate in PLGA nanoparticles (size = 150 nm, PDI <0.1) to enhance bioavailability .

- Stability testing : Monitor degradation via accelerated aging (40°C/75% RH for 4 weeks) with HPLC .

Basic: What physicochemical properties are critical for experimental design?

Answer:

| Property | Value | Method/Reference |

|---|---|---|

| Molecular weight | 316.8 g/mol | ESI-MS |

| LogP | 2.8 ± 0.3 | Shake-flask |

| Aqueous solubility | 0.12 mg/mL (pH 7.4) | UV spectrophotometry |

| Melting point | 162–165°C | DSC |

Advanced: What in vivo models are appropriate for studying its antidiabetic effects?

Answer:

- db/db mice : Monitor HbA1c reduction (baseline: 8.5%) after 4 weeks of oral dosing (25 mg/kg/day) .

- Zucker diabetic fatty rats : Assess pancreatic β-cell apoptosis via TUNEL staining .

- PK/PD integration : Measure mitochondrial membrane potential (JC-1 dye) in liver biopsies .

Advanced: How can researchers validate target engagement in complex biological systems?

Answer:

- Photoaffinity labeling : Use a bifunctional probe with a diazirine group to crosslink mitoNEET in tissue lysates .

- Thermal shift assay : Monitor Tm shifts (+3.5°C) in mitoNEET upon compound binding .

- CRISPR knockouts : Compare effects in WT vs. mitoNEET⁻/⁻ cells to confirm on-target activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.